![molecular formula C14H15BrClNO5 B071642 5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside CAS No. 171869-92-4](/img/structure/B71642.png)
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside
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Overview
Description
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside is a biochemical recompound primarily employed as a substrate for detecting the presence of a specific enzyme, β-D-fucosidase . It can be hydrolyzed by the enzyme, resulting in the formation of a blue-colored compound .
Molecular Structure Analysis
The molecular formula of this compound is C14H15BrClNO5 . The structure includes a fucopyranoside sugar moiety attached to an indolyl group, which is further substituted at positions 4 and 5 by chlorine and bromine, respectively .Chemical Reactions Analysis
This compound is a substrate for the enzyme β-D-fucosidase . When this compound is hydrolyzed by the enzyme, it results in the formation of a blue-colored compound .Physical And Chemical Properties Analysis
The molecular weight of this compound is 392.63 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The exact mass and monoisotopic mass of the compound are 390.98221 g/mol .Scientific Research Applications
Overview
5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside, while not directly found in the returned studies, is related to compounds and research areas in the broader context of indole synthesis, fluoropyrimidine chemistry, and the study of halogenated compounds. These areas provide a foundational understanding of the types of applications and research avenues that might involve similar compounds.
Indole Synthesis and Applications
Indole compounds, including those derived from or related to 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside, play a significant role in medicinal chemistry and drug development. Indole synthesis methods have been a focus of research due to the importance of indole alkaloids and derivatives in pharmacology. Innovative methods for indole synthesis facilitate the development of new drugs and therapeutic agents, highlighting the potential utility of related compounds in pharmaceutical research and development (Taber & Tirunahari, 2011).
Fluoropyrimidine Chemistry
Compounds like 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside might share structural similarities with fluoropyrimidines, which are crucial in cancer treatment. The chemistry of fluorinated pyrimidines, particularly 5-fluorouracil (5-FU) and its derivatives, has been extensively studied due to their significant role in chemotherapy. These studies provide insights into the mechanisms of action, metabolism, and clinical applications of fluoropyrimidines, offering a context for exploring similar compounds for cancer therapy (Gmeiner, 2020).
Halogen Chemistry in Environmental and Biological Systems
Research on halogenated compounds, including brominated and chlorinated derivatives, contributes to understanding the environmental impact and biological interactions of such chemicals. Studies on polybrominated dibenzo-p-dioxins and dibenzofurans, for example, shed light on the toxicological profiles and environmental behavior of halogenated organic compounds. These insights can inform the safe use and potential ecological effects of related halogenated indoles (Birnbaum, Staskal, & Diliberto, 2003).
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside is the β-glucuronidase enzyme (GUS) . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II drug metabolism pathway .
Mode of Action
5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside acts as a substrate for the GUS enzyme . The enzyme de-esterifies the compound into an indoxyl derivative . This derivative then undergoes oxidative polymerization .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside primarily affects the glucuronidation pathway . This pathway is part of the body’s broader phase II drug metabolism system, which helps to detoxify and eliminate foreign substances .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside results in the generation of blue indigotin dye . This is due to the oxidative polymerization of the indoxyl derivative produced when the compound is de-esterified by the GUS enzyme .
Action Environment
The action of 5-Bromo-4-chloro-3-indolyl-α-L-fucopyranoside can be influenced by various environmental factors. For instance, the compound is sensitive to light and moisture , which can affect its stability and efficacy. Therefore, it should be stored under inert gas in a cool, dry, and well-ventilated condition .
Safety and Hazards
Future Directions
5-Bromo-4-chloro-3-indolyl-a-L-fucopyranoside has been used in the yeast two-hybrid screen, for differentiating α-galactosidase-positive strains of yeast, and to determine melibiase activity in yeast and to identify Saccharomyces cerevisiae A241 × Saccharomyces uvarum C995 hybrids . These applications suggest that it could have future uses in biochemical research and in the development of diagnostic assays.
properties
IUPAC Name |
(2S,3S,4R,5S,6S)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-methyloxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO5/c1-5-11(18)12(19)13(20)14(21-5)22-8-4-17-7-3-2-6(15)10(16)9(7)8/h2-5,11-14,17-20H,1H3/t5-,11+,12+,13-,14-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMYJTGDNFZJYFN-QRMYAHLGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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